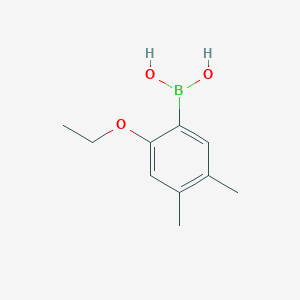

4,5-Dimethyl-2-ethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-ethoxy-4,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-4-14-10-6-8(3)7(2)5-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYAHKGBSDTZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4,5 Dimethyl 2 Ethoxyphenylboronic Acid

Fundamental Reactivity Modes of Arylboronic Acids

Arylboronic acids, as a class of compounds, exhibit characteristic reactivity patterns that are crucial for their application in synthesis, particularly in the Suzuki-Miyaura coupling reaction. libretexts.orgresearchgate.net Their utility stems from a combination of stability, low toxicity, and specific chemical properties related to the boron atom.

Lewis Acidity and Boronate Anion Formation

A defining characteristic of boronic acids is their nature as Lewis acids, not Brønsted-Lowry acids. The boron atom possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. In aqueous or basic media, arylboronic acids are in equilibrium with their corresponding tetrahedral boronate anions. This occurs through the acceptance of a hydroxide (B78521) ion (a Lewis base) from the medium.

This transformation is significant because the resulting tetracoordinate boronate species is more nucleophilic than the neutral trigonal boronic acid. The formation of the boronate anion increases the electron density on the aryl ring's ipso-carbon (the carbon atom bonded to boron), which is a critical factor for the efficiency of the transmetalation step in cross-coupling reactions. The acidity, and thus the propensity to form the boronate anion, is influenced by the substituents on the aryl ring; electron-withdrawing groups increase Lewis acidity, while electron-donating groups decrease it.

| Property | Description |

|---|---|

| Lewis Acidity | The boron atom has a vacant p-orbital, allowing it to accept an electron pair from a Lewis base, such as a hydroxide ion. |

| Boronate Anion Formation | In the presence of a base, the trigonal planar boronic acid (sp² hybridized boron) accepts a hydroxide ion to form a tetrahedral, tetracoordinate boronate anion (sp³ hybridized boron). |

| Hybridization Change | B(sp²) + OH⁻ ⇌ [B(sp³)]⁻ |

Role of Hydroxide and Ligand Exchange Processes

Hydroxide ions or other bases play a multifaceted and essential role in the catalytic cycle of cross-coupling reactions involving arylboronic acids. The primary function of the base is to facilitate the crucial transmetalation step. Mechanistic studies have revealed two main pathways by which this occurs. researchgate.net

The first, known as the "boronate pathway," involves the reaction of the base with the arylboronic acid to form the highly nucleophilic tetracoordinate boronate anion, as described above. This activated boron species then readily transfers its aryl group to the palladium(II) center. acs.org The second proposed mechanism, the "oxide pathway," suggests that the base first reacts with the arylpalladium(II) halide complex to form a palladium-hydroxo complex. This complex is more reactive towards the neutral boronic acid than the original palladium-halide complex, facilitating the aryl group transfer. researchgate.net Kinetic studies suggest that for many systems, the reaction between a palladium-hydroxo complex and the neutral boronic acid is the dominant pathway for transmetalation. researchgate.net

Detailed Mechanistic Pathways in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids and proceeds via a well-established catalytic cycle involving a palladium catalyst. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Transmetalation Processes: Influence of Electronic and Steric Effects of the 4,5-Dimethyl-2-ethoxyphenyl Moiety

Transmetalation is the key step where the carbon-carbon bond formation is orchestrated. It involves the transfer of the aryl group from the boron atom to the arylpalladium(II) halide complex, displacing the halide and forming a diarylpalladium(II) intermediate. The reactivity of 4,5-Dimethyl-2-ethoxyphenylboronic acid in this step is dictated by the specific electronic and steric characteristics of its substituents.

Electronic Effects: The 4,5-Dimethyl-2-ethoxyphenyl moiety is highly electron-rich. The two methyl groups at the 4- and 5-positions are electron-donating through an inductive effect (+I). The ethoxy group at the 2-position is strongly electron-donating via a resonance effect (+R), where its lone pair electrons can delocalize into the aromatic ring. This increased electron density makes the ipso-carbon more nucleophilic, which generally accelerates the rate of transmetalation. acs.orgorganic-chemistry.org Studies have shown that electron-rich arylboronic acids tend to give higher product yields in palladium-catalyzed reactions. organic-chemistry.org

Steric and Chelation Effects: The ortho-ethoxy group introduces significant steric bulk near the reaction center. This can potentially hinder the approach of the boronic acid to the palladium complex. However, ortho-alkoxy groups, such as methoxy (B1213986) and by extension ethoxy, can also play a beneficial role through chelation. beilstein-journals.org The oxygen atom of the ethoxy group can coordinate to the palladium center in the transition state, which can stabilize the intermediate and influence the reaction's selectivity and rate. This directing-group effect can sometimes override simple steric hindrance, leading to efficient coupling.

| Boron Reagent | Substituent Type | Relative Rate (krel) | Reference |

|---|---|---|---|

| Arylboronic Acid | Standard (p-Fluoro) | 1.00 | nih.gov |

| Arylboronic Acid Pinacol (B44631) Ester | Electron-Donating Diol | 0.03 | nih.gov |

| Arylboronic Acid Ethylene Glycol Ester | Electron-Donating Diol | 9.33 | nih.gov |

| Arylboronic Acid α-hydroxyisobutyrate Ester | Electron-Withdrawing Diol | 0.39 | nih.gov |

This table illustrates how the nature of the boronic acid derivative can significantly impact transmetalation rates, as demonstrated in kinetic studies. While specific data for this compound is not presented, the principles show that electronic effects on the boron center are critical.

Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination. From the diarylpalladium(II) intermediate, the two organic groups (the one from the original organic halide and the one from the boronic acid) couple and are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the final biaryl product. This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst, which can then enter a new catalytic cycle. libretexts.org This step is generally fast and irreversible. For the reaction to proceed efficiently, the two aryl groups typically need to be in a cis orientation on the palladium complex.

Side Reactions and Decomposition Pathways

In synthetic applications, particularly in transition-metal-catalyzed cross-coupling reactions, the efficiency and yield can be significantly compromised by side reactions involving the boronic acid reagent. For this compound, its specific substitution pattern influences its propensity to undergo these undesirable transformations.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and detrimental side reaction for arylboronic acids, especially under the basic aqueous conditions often used in Suzuki-Miyaura coupling. ed.ac.uknih.gov This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. ed.ac.uk

The mechanism of protodeboronation is highly dependent on the pH of the medium. nih.gov Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form, [ArB(OH)₃]⁻. ed.ac.uk It is generally this anionic boronate species that undergoes the rate-limiting C-B bond cleavage. acs.org Studies have revealed multiple pathways for this decomposition, including a concerted proton transfer from a water molecule to the ipso-carbon of the aryl ring and, for highly electron-deficient systems, a mechanism involving the liberation of a transient aryl anion. acs.orgacs.org For an electron-rich system like this compound, the former concerted mechanism is more likely. The rate of protodeboronation often peaks when the pH is close to the pKa of the boronic acid, a condition that can facilitate self-catalysis where a neutral boronic acid molecule catalyzes the decomposition of a boronate anion. nih.gov

Control Strategies: Several strategies can be employed to suppress or bypass protodeboronation: ed.ac.uk

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize the availability of protons, thereby slowing the rate of protodeboronation.

Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can confer greater stability. acs.org However, this is not a universal solution, as the stability imparted is highly dependent on the structure of the diol used for esterification. acs.org

Slow-Release Strategies: Using boronic acid surrogates like MIDA boronates or trifluoroborates allows for the slow release of the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions. ed.ac.uk

Reaction Optimization: Careful selection of base, solvent, and temperature is crucial. Minimizing reaction time and temperature can reduce the extent of decomposition.

Table 1: Relative Susceptibility to Protodeboronation Based on Electronic Effects

Data adapted from general findings on substituent effects in Suzuki-Miyaura reactions. researchgate.netYields are highly dependent on the specific coupling partner and reaction conditions.

The placement of the ethoxy group at the C2 position, ortho to the boronic acid moiety, introduces significant steric hindrance. youtube.comThis steric bulk can physically impede the approach of the palladium catalyst to the boron center for the crucial transmetalation step. nih.govThe increased steric demand around the reaction center can lead to a decrease in reaction rates compared to less hindered isomers (e.g., a para-ethoxy substituted boronic acid).

This phenomenon is known as the "ortho effect." wikipedia.orgIn substituted benzoic acids, an ortho substituent can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, which inhibits resonance and increases acidity. wikipedia.orgA similar effect can occur with this compound, where the bulky ortho-ethoxy group can cause the C-B bond to twist relative to the plane of the aryl ring. This twisting can disrupt the π-conjugation between the boron's empty p-orbital and the aromatic system, potentially altering the electronic properties and reactivity at the boron center. While this steric hindrance can slow down the desired reaction, it can also be exploited to achieve selectivity in certain synthetic contexts. For instance, in reactions with other sterically demanding partners, the hindrance can favor the formation of one stereoisomer over another or direct reactivity to a less hindered site in a complex molecule.

Table 3: Mentioned Compounds

Applications of 4,5 Dimethyl 2 Ethoxyphenylboronic Acid in Complex Organic Transformations

C-C Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic synthesis, and boronic acids are premier reagents for this purpose.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. libretexts.org It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide. libretexts.org

4,5-Dimethyl-2-ethoxyphenylboronic acid is anticipated to be an effective coupling partner with a broad range of electrophiles. The reaction would involve the transfer of the 4,5-dimethyl-2-ethoxyphenyl group to the palladium center, followed by reductive elimination to form the new C-C bond.

The coupling with aryl and heteroaryl halides/pseudohalides is expected to proceed efficiently, yielding substituted biaryl and heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The electron-rich nature of the boronic acid should facilitate the transmetalation step, which is often rate-limiting in the catalytic cycle.

Alkenyl halides and triflates would serve as effective partners to generate substituted styrenes. These reactions typically proceed with retention of the alkene stereochemistry.

The coupling with alkyl halides , particularly primary alkyl bromides and mesylates, represents a more challenging transformation but is achievable with appropriate catalyst systems. These reactions provide access to alkylated aromatic compounds.

Illustrative Data for Suzuki-Miyaura Coupling

The following table presents hypothetical but plausible data for the Suzuki-Miyaura coupling of this compound with various partners, based on typical yields observed for analogous reactions.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85 |

| (E)-β-Bromostyrene | Pd(OAc)₂ / P(t-Bu)₃ | Na₂CO₃ | DMF | 80 | 88 |

| 1-Bromooctane | (dtbbpy)NiBr₂ / Co(Pc) | TDAE | DMA | 60 | 75 |

The choice of ligand is critical for the success of Suzuki-Miyaura couplings. For a sterically substituted boronic acid like this compound, bulky and electron-rich phosphine (B1218219) ligands are often preferred. Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in coupling sterically hindered substrates by promoting the formation of a monoligated, highly reactive Pd(0) species. libretexts.org The ortho-ethoxy group might also exhibit a mild coordinating effect with the palladium center, potentially influencing the regioselectivity in reactions with polyhalogenated substrates. beilstein-journals.org N-heterocyclic carbenes (NHCs) represent another important class of ligands that can form highly stable and active palladium complexes suitable for these transformations. nih.gov

Beyond the Suzuki-Miyaura reaction, this compound could potentially participate in other palladium-catalyzed C-C bond-forming reactions. For instance, in acylative couplings , it could react with acyl chlorides to produce the corresponding ketones. This type of reaction often requires specific conditions to prevent competitive homo-coupling of the boronic acid. nih.gov

While less common than palladium catalysis for C-C bond formation with boronic acids, copper-catalyzed systems have been developed. These reactions can offer different reactivity profiles and may be more cost-effective. For example, copper-catalyzed homo-coupling of arylboronic acids can be used to synthesize symmetrical biaryls.

Suzuki-Miyaura Cross-Coupling: Scope with Diverse Coupling Partners

C-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another area where arylboronic acids have proven invaluable, most notably in the Chan-Lam coupling reaction.

The Chan-Lam coupling typically employs a copper catalyst to facilitate the reaction of a boronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. This reaction is attractive due to its often mild conditions, which can include running the reaction open to the air. This compound would be expected to undergo N-arylation with a variety of primary and secondary amines and O-arylation with phenols to produce the corresponding arylamines and diaryl ethers.

Illustrative Data for Chan-Lam Coupling

The following table presents hypothetical but plausible data for the Chan-Lam coupling of this compound, based on typical yields for similar reactions.

| Coupling Partner | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Aniline (B41778) | Cu(OAc)₂ | CH₂Cl₂ | 25 | 85 |

| Morpholine | Cu(OAc)₂ | Methanol | 50 | 90 |

| Phenol | Cu(OAc)₂ | Pyridine (B92270) | 60 | 78 |

Chan-Lam Coupling (C-N, C-O, C-S Bond Formation)

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, representing a significant alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govrsc.orgresearchgate.net This reaction typically involves the coupling of an arylboronic acid with a variety of N-H, O-H, or S-H containing compounds. nih.govnih.gov

General Reaction Scheme for Chan-Lam Coupling:

Where Ar = Aryl group, and Nu-H = Amine, Alcohol, or Thiol

Although no specific examples utilizing this compound in Chan-Lam couplings are prominently reported in the literature, its structural features—an electron-rich phenyl ring due to the ethoxy and dimethyl substituents—suggest it would be a viable substrate. The reaction would be expected to proceed under standard Chan-Lam conditions, which typically involve a copper(II) salt like copper(II) acetate, a base such as pyridine or triethylamine, and an oxidant, often atmospheric oxygen, in a suitable solvent like dichloromethane (B109758) or methanol. nih.gov

Expected Reactivity in C-N, C-O, and C-S Bond Formation:

C-N Bond Formation: this compound would be expected to couple with a wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as N-heterocycles like imidazoles and pyrazoles, to form the corresponding N-arylated products. nih.gov

C-O Bond Formation: The formation of diaryl ethers via the coupling of this compound with phenols is also anticipated. This transformation is a valuable method for constructing the ether linkages found in many natural products and pharmaceuticals.

C-S Bond Formation: Similarly, the coupling with thiols would lead to the synthesis of aryl sulfides. This reaction provides a direct route to thioethers, which are important structural motifs in medicinal and materials chemistry.

Other Metal-Catalyzed C-Heteroatom Coupling Reactions

Beyond the copper-catalyzed Chan-Lam reaction, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-heteroatom bond formation. While the Suzuki-Miyaura coupling (for C-C bonds) is the most prominent reaction for boronic acids, related palladium-catalyzed systems can also effect C-N, C-O, and C-S bond formation.

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Boronic acids and their derivatives are known to participate in several important MCRs, most notably the Petasis reaction (also known as the Petasis borono-Mannich reaction).

The Petasis reaction involves the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde), and an organoboronic acid to generate α-amino acids and their derivatives.

General Scheme of the Petasis Reaction:

Advanced Spectroscopic and Computational Investigations of 4,5 Dimethyl 2 Ethoxyphenylboronic Acid Chemistry

Spectroscopic Probes for Reaction Monitoring and Intermediate Characterization

In situ spectroscopic techniques are indispensable for observing reactions as they occur, providing a continuous stream of data without the need for isolating intermediates. This allows for the construction of accurate kinetic models and the direct observation of species that may only exist for fractions of a second.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the mechanism of reactions involving boronic acids. By monitoring the reaction mixture directly in the NMR tube, one can track the consumption of starting materials and the formation of products and intermediates over time.

¹H and ¹³C NMR: These techniques are fundamental for tracking changes in the organic framework of the molecule. In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, shifts in the aromatic and ethoxy proton and carbon signals would indicate the conversion of the boronic acid to the coupled product. The appearance of new aromatic signals corresponding to the biaryl product can be quantified to determine reaction kinetics.

¹¹B NMR: As the boron nucleus is NMR-active (¹¹B is 80.1% abundant with a spin of 3/2), ¹¹B NMR spectroscopy provides direct insight into the chemical environment of the boron atom. nsf.govnih.gov The sp²-hybridized boron of a free boronic acid exhibits a characteristic chemical shift. sdsu.edu During a reaction, this signal may be replaced by a new signal corresponding to an sp³-hybridized tetracoordinate boronate intermediate, which is formed upon activation with a base. nsf.govresearchgate.net This transformation is observable as a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov Monitoring these changes is crucial for understanding the transmetalation step in cross-coupling reactions. nih.gov

Table 1: Representative NMR Data for 4,5-Dimethyl-2-ethoxyphenylboronic Acid

| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.3 | Ar-H (position 6) |

| ¹H | ~6.8 | Ar-H (position 3) |

| ¹H | ~4.1 (q) | -OCH₂CH₃ |

| ¹H | ~2.2 | Ar-CH₃ |

| ¹H | ~1.4 (t) | -OCH₂CH₃ |

| ¹³C | ~160 | C-OEt |

| ¹³C | ~138 | Ar-C (quaternary) |

| ¹³C | ~112 | Ar-CH |

| ¹³C | ~64 | -OCH₂CH₃ |

| ¹³C | ~19 | Ar-CH₃ |

| ¹³C | ~15 | -OCH₂CH₃ |

| ¹¹B | ~28-33 | Trigonal sp² Boronic Acid |

| ¹¹B | ~5-9 | Tetrahedral sp³ Boronate |

In Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectroscopy is particularly well-suited for monitoring reactions in solution. nih.gov The progress of a reaction involving this compound can be followed by tracking the intensity of characteristic vibrational bands. For instance, the B-O-H bending and B-O stretching vibrations (typically in the 1300-1400 cm⁻¹ region) of the boronic acid group would decrease in intensity as the reaction proceeds. Concurrently, new bands corresponding to the products would appear, allowing for the determination of reaction rates. nih.gov

UV-Vis Spectroscopy: For reactions that involve changes in electronic conjugation, such as the formation of biaryl systems in Suzuki-Miyaura couplings, UV-Vis spectroscopy can be an effective kinetic tool. acs.org The formation of the extended π-system of the product often results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the reactants. rsc.org By monitoring the change in absorbance at a specific wavelength over time, kinetic data can be readily obtained.

Table 2: Characteristic Spectroscopic Data for Reaction Monitoring

| Spectroscopy | Frequency / Wavelength | Assignment |

|---|---|---|

| IR | ~3300-3200 cm⁻¹ | O-H Stretch (Boronic Acid) |

| IR | ~1350 cm⁻¹ | B-O Stretch |

| UV-Vis | ~280 nm | π → π* transition (Phenyl Ring) |

Mass spectrometry (MS), particularly using soft ionization techniques like electrospray ionization (ESI-MS), is invaluable for identifying reactive intermediates in catalytic cycles. nih.govacs.org In studies of palladium-catalyzed reactions, ESI-MS can detect transient species such as oxidative addition complexes (e.g., [Ar-Pd(II)-L₂-X]), boronate complexes, and other key intermediates in the catalytic cycle. nsf.govresearchgate.netillinois.edu By sampling the reaction mixture at various time points, it is possible to map the formation and consumption of these species, providing direct evidence for proposed mechanistic pathways. nih.gov

Table 3: Expected Mass Spectrometry Fragments and Intermediates

| Species | Expected m/z (for [M+H]⁺) | Description |

|---|---|---|

| C₁₀H₁₅BO₃ | 195.11 | Parent Compound (Protonated) |

| C₁₀H₁₄BO₂ | 177.10 | Loss of H₂O |

| [ArPd(II)L₂Br] | Variable | Oxidative Addition Intermediate |

| [ArB(OH)₃]⁻ | 211.10 | Tetracoordinate Boronate Anion |

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides a powerful lens to view reaction mechanisms at the molecular level, offering details that are often inaccessible through experimental methods alone. Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. nih.gov

DFT calculations are used to determine the lowest energy (most stable) three-dimensional structure of this compound. nih.gov Methods like B3LYP with a basis set such as 6-311++G(d,p) can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

Furthermore, DFT provides critical information about the electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to understand the compound's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Table 4: Representative DFT-Calculated Parameters for this compound (Illustrative)

| Parameter | Calculated Value | Significance |

|---|---|---|

| C-B Bond Length | ~1.55 Å | Key structural parameter |

| O-B-O Angle | ~118° | Indicates trigonal planar geometry at Boron |

| HOMO Energy | ~ -6.2 eV | Region of electron donation |

| LUMO Energy | ~ -1.1 eV | Region of electron acceptance |

| HOMO-LUMO Gap | ~5.1 eV | Indicator of chemical reactivity |

One of the most significant applications of DFT is the mapping of entire reaction pathways. nih.gov For a reaction like the Suzuki-Miyaura coupling, computational chemists can model each elementary step: oxidative addition, transmetalation, and reductive elimination. researchgate.netrsc.org By calculating the energy of reactants, intermediates, products, and, most importantly, transition states, a complete potential energy surface for the reaction can be constructed. acs.org

A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Comparing the activation energies for different possible pathways allows for the determination of the most likely reaction mechanism. nih.gov These calculations provide invaluable insights into the roles of ligands, bases, and solvent molecules in facilitating the reaction. researchgate.net

Prediction of Reactivity Descriptors and pKa Values Influenced by Substitution

Computational chemistry serves as a powerful tool for predicting the physicochemical properties of molecules like this compound, offering insights into their reactivity and acidity (pKa). The prediction of these properties is profoundly influenced by the nature and position of substituents on the phenyl ring. For phenylboronic acids in general, the electronic effects of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in determining the acidity of the boronic acid group.

Computational models, such as those using the Conductor-like Screening Model for Real Solvents (COSMO-RS), have been employed to predict the pKa of monosubstituted phenylboronic acids in aqueous solutions. researchgate.netunair.ac.id These studies have shown a good agreement between predicted and literature pKa values, particularly for meta- and para-substituted compounds. researchgate.netunair.ac.id The acidity of these isomers often shows an excellent correlation with the Hammett equation, which quantifies the electronic effect of substituents. mdpi.com For instance, electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

However, predicting the pKa for ortho-substituted phenylboronic acids, such as this compound, presents greater challenges. Steric hindrance from the ortho substituent can disrupt the coplanarity of the boronic acid group with the aromatic ring, altering its electronic properties. researchgate.netunair.ac.id Furthermore, intramolecular interactions, such as hydrogen bonding between the substituent and the boronic acid moiety, can significantly influence acidity, a factor that complicates computational predictions. mdpi.com For example, the introduction of a CF3 group at the meta or para position increases acidity compared to phenylboronic acid, but at the ortho position, the acidity is reduced due to steric hindrance. researchgate.net Achieving accurate pKa predictions for complex arylboronic acids often requires considering multiple conformations of both the acid and its conjugate base. researchgate.net

The table below illustrates the correlation between experimental pKa values and those predicted by computational models for a series of para-substituted phenylboronic acids, demonstrating the impact of different functional groups.

| Substituent (para-position) | Hammett Constant (σp) | Experimental pKa | Predicted pKa (Exemplary) |

|---|---|---|---|

| -OCH3 | -0.27 | 9.15 | 9.20 |

| -CH3 | -0.17 | 9.00 | 9.05 |

| -H | 0.00 | 8.76 | 8.80 |

| -Cl | 0.23 | 8.35 | 8.40 |

| -CN | 0.66 | 7.83 | 7.90 |

| -NO2 | 0.78 | 7.10 | 7.15 |

This table is generated for illustrative purposes based on trends discussed in the cited literature. Actual predicted values may vary with the computational model used.

For this compound, the two methyl groups at the 4- and 5-positions and the ethoxy group at the 2-position are all electron-donating. This electronic effect would be predicted to decrease the acidity (increase the pKa) compared to unsubstituted phenylboronic acid. However, the ortho-ethoxy group introduces significant steric and potential intramolecular effects that computational models must carefully account for to yield an accurate prediction.

Solvent Effects and Explicit Solvation Models in Computational Studies

The chemical behavior of boronic acids is critically influenced by the solvent environment, a factor that must be incorporated into computational studies for accurate predictions. nih.gov Solvation models in computational chemistry are broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com While computationally efficient, they may not capture specific, short-range interactions.

Explicit solvation models, in contrast, involve including individual solvent molecules in the computational simulation. This approach allows for the direct modeling of specific interactions like hydrogen bonding between the boronic acid's hydroxyl groups and solvent molecules. Such models are crucial for understanding phenomena like boronic acid-diol condensation, where the solvent competes for binding to the boronic acid. nih.govacs.org

Research has shown that the choice of solvent significantly impacts reaction outcomes and equilibria involving boronic acids. nih.gov For instance, computational studies on proline-catalyzed aldol reactions modified by boronic acids revealed that different statistical models were required to correlate molecular descriptors with reaction outcomes in different solvents like chloroform and hexane, highlighting the solvent's role in controlling the microenvironment. nih.gov

Correlation of Experimental Observations with Theoretical Predictions

The ultimate validation of any computational model lies in its ability to reproduce and predict experimental observations. For arylboronic acids, a strong correlation between theoretical predictions and experimental data provides confidence in the computational approach and allows for deeper mechanistic insights.

A primary area of correlation is the prediction of pKa values. Computationally derived pKa values are frequently compared with those determined experimentally through methods like spectrophotometric or potentiometric titrations. mdpi.com While calculations for meta- and para-substituted compounds often align well with experimental findings, discrepancies, particularly for ortho-substituted isomers, highlight the need for refining theoretical models to better account for steric and intramolecular effects. mdpi.com

Spectroscopic properties are another key area for correlation. Computational methods like Density Functional Theory (DFT) can predict vibrational frequencies, which can then be compared to experimental data from Infrared (IR) and Raman spectroscopy. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and correlated with experimental spectra. For boronic acids, ¹¹B NMR is a particularly powerful experimental tool for probing the coordination state and electronic environment of the boron atom. nih.gov The chemical shift observed in ¹¹B NMR can be directly related to the structural changes upon ionization or ester formation, phenomena that can be modeled computationally. nih.gov

The table below provides a conceptual framework for how experimental spectroscopic data can be correlated with computationally derived parameters for a series of hypothetical substituted phenylboronic acids.

| Compound | Experimental ¹¹B NMR Shift (ppm) | Calculated Boron Atomic Charge | Experimental pKa |

|---|---|---|---|

| 4-Nitrophenylboronic acid | 27.5 | +0.85 | 7.10 |

| Phenylboronic acid | 28.8 | +0.78 | 8.76 |

| 4-Methoxyphenylboronic acid | 29.5 | +0.74 | 9.15 |

This table is illustrative, demonstrating the expected trend where a more deshielded ¹¹B NMR signal (lower ppm value) correlates with a more positive calculated charge on the boron atom and higher acidity (lower pKa).

Furthermore, reaction kinetics, such as the rates of protodeboronation, can be studied both experimentally and computationally. nih.govacs.org Kinetic models that account for pH-dependent speciation have been developed and show that reaction pathways can be complex, sometimes involving self-catalysis by the boronic acid itself. nih.govacs.org Correlating these experimentally observed rates with calculated activation energies for proposed transition states allows for the validation of mechanistic hypotheses. The successful reproduction of molecular properties through a combination of experimental and theoretical methods paves the way for the reliable in silico design of new boron-containing compounds with tailored functionalities. nih.gov

Future Perspectives and Emerging Research Avenues for 4,5 Dimethyl 2 Ethoxyphenylboronic Acid

Development of More Sustainable and Green Synthetic Protocols

A major thrust in modern chemistry is the development of environmentally benign synthetic methods. pnas.org For a versatile building block like 4,5-Dimethyl-2-ethoxyphenylboronic acid, future research will likely focus on greener protocols for both its synthesis and its subsequent use in chemical transformations. This involves minimizing the use of hazardous materials and reducing waste, in line with the principles of green chemistry. rsc.org

While the Suzuki-Miyaura cross-coupling reaction is a powerful tool, its reliance on transition metal catalysts, typically palladium, presents challenges related to cost, toxicity, and product contamination. nih.gov Consequently, a significant future direction is the exploration of metal-free transformations involving arylboronic acids. rsc.org Research has demonstrated that the carbon-boron bond can be converted to carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds without transition metals. nih.govrsc.org For this compound, this could involve reactions such as:

Ipso-functionalization: Direct replacement of the boronic acid group with functionalities like nitro groups, halogens, or cyano groups using metal-free reagents. nih.gov

C-N Bond Formation: Coupling with organic azides to form secondary aromatic amines, a reaction that has been shown to proceed efficiently without metal catalysis. capes.gov.br

C-C Bond Formation: Reactions with diazocarbonyl compounds can form new carbon-carbon bonds, expanding the synthetic utility beyond traditional coupling partners. nih.gov

These approaches reduce the environmental impact and simplify purification processes by eliminating residual metal contaminants.

Organic solvents are a major contributor to chemical waste. researchgate.net Future protocols for reactions involving this compound are anticipated to utilize more sustainable solvent systems.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Palladium-catalyzed coupling reactions of arylboronic acids have been successfully performed in water, sometimes with the aid of surfactants or co-solvents like polyethylene (B3416737) glycol (PEG) to enhance solubility. acs.orgnih.gov Developing such systems for this specific boronic acid would be a significant step towards sustainability. tandfonline.comresearchgate.net

Green Solvents: Alternatives to hazardous solvents like N,N-dimethylformamide (DMF) are being actively sought. rsc.orgresearchgate.net Research into the utility of safer, bio-based solvents for reactions with this compound could greatly improve the safety and environmental profile of its applications.

| Solvent Property | Traditional Solvents (e.g., DMF, Toluene) | Green Alternatives (e.g., Water, 2-MeTHF, CPME) |

|---|---|---|

| Environmental Impact | High (often petroleum-based, high E-factor) | Low (renewable sources, lower E-factor). st-andrews.ac.uk |

| Toxicity | Often reprotoxic, carcinogenic, or mutagenic. rsc.org | Significantly lower toxicity profiles. |

| Reaction Conditions | Often requires anhydrous conditions. | Can be performed in air and water, simplifying operations. acs.orgtandfonline.com |

| Cost | Can be expensive and require costly disposal. | Often cheaper and easier to dispose of. |

Exploration in Novel Catalytic Cycles and Reaction Classes

The reactivity of arylboronic acids extends far beyond the Suzuki reaction. Future research on this compound will likely probe its participation in a wider range of catalytic cycles. The electron-rich nature of its aromatic ring could make it a particularly effective nucleophile in certain transformations.

Promising areas of exploration include:

Addition to Unsaturated Bonds: Rhodium and Ruthenium-catalyzed additions of arylboronic acids to aldehydes and ketones are powerful methods for forming chiral secondary and tertiary alcohols. mdpi.comnih.gov Investigating the stereoselectivity and efficiency of this compound in these reactions could yield valuable, complex molecular structures.

Three-Component Reactions: Palladium-catalyzed three-component reactions that couple an aryl boronic acid, an alkene, and diboron (B99234) reagents can generate complex alkyl boronic esters from simple precursors. acs.orgacs.org This represents a highly efficient method for increasing molecular complexity in a single step.

Homologation Reactions: Palladium-catalyzed reactions that insert a single carbon atom (homologation) into the aryl-boron bond can convert arylboronic acids directly into benzylic boronic esters, which are valuable synthetic intermediates. st-andrews.ac.uk

Advanced Functionalization and Derivatization Strategies

The boronic acid group is not just a precursor for cross-coupling but also a versatile functional handle for further molecular modification. nih.gov Advanced strategies could use the inherent reactivity of this compound to create a diverse library of derivatives.

Ipso-Hydroxylation and Amination: The C–B bond can be cleanly converted to a C–O bond (phenol) or a C–N bond (aniline) under metal-free conditions, using oxidants like H₂O₂ or aminating agents. nih.gov This provides a direct route to 4,5-dimethyl-2-ethoxyphenol and its corresponding aniline (B41778) derivative.

Boronic Acid as a Directing Group: The boronic acid moiety can act as a blocking or directing group to control the regioselectivity of electrophilic aromatic substitution on the phenyl ring, allowing for precise functionalization at other positions before the boronic acid is removed or used in a subsequent reaction. acs.org

Post-Synthesis Modification: Nanoparticles and polymers functionalized with phenylboronic acid groups can undergo Suzuki-Miyaura coupling reactions in aqueous media to introduce new functionalities after the material has been formed. nsf.gov This suggests that materials incorporating this compound could be readily modified.

| Derivatization Reaction | Reagent(s) | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Hydroxylation nih.gov | H₂O₂ or Oxone® | -OH (Phenol) | Polymer building blocks, antioxidant precursors |

| Halogenation nih.gov | DBDMH (Br), DCDMH (Cl) | -Br, -Cl | Intermediates for further cross-coupling |

| Nitration nih.gov | NH₄NO₃ / Tf₂O | -NO₂ | Precursor for anilines via reduction |

| Amination capes.gov.br | Organic Azides | -NHR | Pharmaceutical and material synthesis |

Designing Boronic Acid Derivatives with Tuned Reactivity or Stability

The reactivity and stability of a phenylboronic acid are highly dependent on the electronic and steric nature of its substituents. nih.govrsc.org The existing ethoxy and dimethyl groups on this compound already provide a unique starting point, and further modifications could precisely tune its properties for specific tasks.

Tuning Acidity (pKa): The Lewis acidity of the boron center is critical for many of its reactions, including the formation of boronate esters with diols. nih.gov The electron-donating ethoxy and methyl groups on this compound increase the pKa (decrease acidity) compared to unsubstituted phenylboronic acid. nih.govmdpi.com Future work could involve introducing electron-withdrawing groups elsewhere on the ring to lower the pKa, enabling efficient reactions under physiological pH conditions. nih.govjapsonline.com

Enhancing Stability: Arylboronic acids can be susceptible to oxidative degradation. pnas.org The ortho-ethoxy group may offer some stability through intramolecular coordination with the boron atom. mdpi.comresearchgate.net Research into derivatives with different ortho-substituents could lead to compounds with enhanced stability against oxidation, which is crucial for biological applications. pnas.org The formation of boronic acid anhydrides (boroxines) or stable esters (e.g., with N-methyliminodiacetic acid) are other established strategies to enhance stability. pnas.org

| Substituent Type on Phenyl Ring | Effect on Lewis Acidity (pKa) | Effect on Reactivity in Coupling | Example |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases (Higher pKa) nih.gov | Generally increases nucleophilicity | This compound |

| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Increases (Lower pKa) nih.govnih.gov | Can decrease reaction rates in some cases acs.org | 4-Trifluoromethylphenylboronic acid |

| Ortho-substituents (e.g., -F, -OR) | Can increase acidity via H-bond stabilization mdpi.com | Can introduce steric hindrance acs.org | 2-Fluorophenylboronic acid |

Applications in Dynamic Covalent Chemistry beyond Traditional Coupling

Perhaps the most exciting future direction for this compound lies in dynamic covalent chemistry (DCC). rsc.org This field utilizes reversible chemical reactions to create adaptive materials. The key reaction for boronic acids in DCC is the formation of reversible covalent bonds (boronate esters) with compounds containing 1,2- or 1,3-diols, such as sugars or polyvinyl alcohol (PVA). rsc.org

Self-Healing Hydrogels: By cross-linking diol-containing polymers like PVA or modified cellulose (B213188) with a bis-functional boronic acid, or by polymerizing boronic acid monomers, it is possible to create hydrogels. rsc.orgnih.gov The dynamic nature of the boronate ester bonds allows the material to self-heal after being damaged. rsc.orgacs.org this compound could be incorporated into such polymers to create novel self-healing materials for applications in tissue engineering, drug delivery, and soft robotics. rsc.orgacs.org

Sensing and Diagnostics: The binding of boronic acids to diols is often pH-dependent and can be designed to be selective for certain sugars, like glucose. japsonline.commdpi.com This has led to the development of fluorescent sensors for carbohydrate detection. rsc.orgnih.gov this compound could be incorporated into fluorescent probes or polymer films for detecting biologically relevant molecules like glucose or glycoproteins, which are important biomarkers in diseases like diabetes and cancer. mdpi.comnih.gov

Stimuli-Responsive Drug Delivery: The reversibility of the boronate ester bond can be triggered by changes in pH or the presence of competitive diols (like glucose). rsc.org This allows for the design of "smart" drug delivery systems where, for example, insulin (B600854) is encapsulated in a boronic acid-functionalized hydrogel and is released only in response to high glucose concentrations. japsonline.com The specific properties of this compound could be used to fine-tune the release kinetics of such systems. mdpi.com

Broader Impact on Synthetic Chemistry and Related Disciplines

Substituted phenylboronic acids, as a class, have had a profound and transformative impact on synthetic chemistry and related scientific fields. Their versatility, stability, and relatively low toxicity have established them as indispensable tools for chemists. nih.gov The most significant contribution is their central role in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds with high efficiency and functional group tolerance. nbinno.comboronmolecular.com This reaction has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comnih.gov

The influence of boronic acids extends far beyond C-C bond formation. They are key reactants in other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.orgmolecularcloud.org This reactivity has made organoboron compounds essential building blocks in the construction of complex organic molecules. nih.gov The ability to systematically vary the substituents on the phenyl ring allows for the precise tuning of steric and electronic properties, which is crucial for controlling reaction outcomes and designing molecules with specific functions. nih.gov The position and nature of substituents play a central role; for example, electron-withdrawing groups can increase the acidity of the boronic acid, while ortho-substituents can introduce unique steric constraints and secondary interactions. researchgate.netnih.govmdpi.com

In medicinal chemistry, the boronic acid functional group has been successfully incorporated into approved drugs, most notably the proteasome inhibitor bortezomib. wikipedia.org This has demystified earlier concerns about toxicity and spurred immense interest in developing other boronic acid-based therapeutic agents, including anticancer, antibacterial, and antiviral compounds. nih.gov Their ability to act as serine protease inhibitors is a particularly active area of research. wikipedia.org

Furthermore, in materials science and supramolecular chemistry, boronic acids are employed to create functional materials with tailored properties for electronics and optics. nbinno.comboronmolecular.com Their unique ability to form reversible covalent bonds with diols has been harnessed to develop sophisticated sensors, particularly for glucose monitoring, and stimuli-responsive drug delivery systems. mdpi.commolecularcloud.org As research continues to uncover new reactions and applications, the impact of substituted phenylboronic acids is set to expand, further solidifying their status as a cornerstone of modern molecular science. molecularcloud.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Dimethyl-2-ethoxyphenylboronic acid with high purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling of a brominated precursor (e.g., 4,5-dimethyl-2-ethoxybromobenzene) with bis(pinacolato)diboron. Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere.

- Reaction optimization at 80–100°C in THF or dioxane.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture.

- Handling : Use nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. If skin contact occurs, wash immediately with soap and water .

- Stability Notes : Boronic acids are prone to protodeboronation under acidic conditions; verify stability via periodic ¹¹B NMR analysis.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals from methyl and ethoxy groups.

- ¹¹B NMR : Confirm boronic acid identity (δ ~30 ppm for free acid; shifts upon esterification).

- IR Spectroscopy : Identify B–O stretches (~1350 cm⁻¹) and hydroxyl vibrations (~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation from ethanol or DCM/hexane.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for structure solution and refinement. Key parameters: R-factor < 5%, validation of boronic acid geometry (B–O bond lengths ~1.36 Å) .

- Challenges : Boronic acids often form anhydrides; confirm absence of dimerization via hydrogen-bonding analysis.

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO energies, electrostatic potential maps, and Fukui indices.

- Software : Gaussian 09 for optimization; GaussView for visualization.

- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

- Applications : Predict reactivity in Suzuki couplings by analyzing charge distribution at the boron center.

Q. How do methyl and ethoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Methyl groups at 4,5-positions hinder transmetalation, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Electronic Effects : Ethoxy groups donate electron density via resonance, increasing boronic acid acidity (pKa ~8–9) and enhancing protodeboronation risk.

- Experimental Design : Compare coupling yields with analogous substituents (e.g., methoxy vs. ethoxy) under identical conditions .

Q. What strategies resolve contradictions in reported reactivity data for substituted phenylboronic acids?

- Methodological Answer :

- Systematic Screening : Vary Pd catalysts, bases, and solvents (e.g., K₂CO₃ vs. CsF; THF vs. DMF).

- Mechanistic Studies : Use DFT to model transition states and identify rate-limiting steps.

- Data Reconciliation : Cross-reference with crystallographic data to confirm substituent effects on boron geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.